crystal structure and conformational analysis of bis(4-methoxyphenyl)-1,2,4-oxadiazole
crystal structure and conformational analysis of bis(4-methoxyphenyl)-1,2,4-oxadiazole
An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides.[1] This guide provides a comprehensive technical overview of 3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole, a representative molecule of this important class. We delve into its synthesis, spectroscopic characterization, and critically, its three-dimensional architecture through single-crystal X-ray crystallography and conformational analysis. The narrative elucidates the causality behind experimental choices, presenting detailed protocols and interpreting the resulting structural data. Key findings on molecular geometry, including the planarity of the heterocyclic core and the rotational orientation of the pendant methoxyphenyl rings, are discussed. This analysis is contextualized with insights from computational chemistry, offering a multi-faceted understanding of the molecule's structural landscape. This document serves as a robust reference for researchers engaged in the rational design of novel therapeutics based on the 1,2,4-oxadiazole framework.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
Five-membered nitrogen- and oxygen-containing heterocycles are of immense significance in the field of medicinal chemistry.[2] Among these, the 1,2,4-oxadiazole ring is a prominent pharmacophore, frequently incorporated into drug candidates to enhance their pharmacological profiles.[3] Its utility stems from its ability to act as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and oral bioavailability.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]
The specific molecule of interest, 3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole, serves as an excellent model for studying the fundamental structural properties of this class. The symmetrical substitution allows for a focused analysis of the interplay between the central heterocyclic ring and the appended aromatic systems. Understanding the precise three-dimensional structure, preferred conformation, and intermolecular interactions in the solid state is paramount. This knowledge, derived from X-ray crystallography, provides an empirical foundation for computational modeling and structure-activity relationship (SAR) studies, which are critical for optimizing ligand-receptor interactions in drug design.[6]
This guide will therefore proceed from the molecule's creation to its ultimate structural elucidation, providing both the "how" and the "why" at each stage.
Synthesis and Spectroscopic Characterization
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most common and reliable route involving the condensation of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.[1] This [4+1] atom cyclization approach is highly efficient for constructing the heterocyclic core.
Synthetic Protocol: Acylation and Cyclodehydration
The chosen pathway involves a two-step, one-pot reaction. First, 4-methoxybenzamidoxime is acylated by 4-methoxybenzoyl chloride to form an O-acylamidoxime intermediate. This intermediate is not isolated but is subjected to thermal cyclodehydration to yield the final product.
Rationale: This method is selected for its high efficiency and the commercial availability of the starting materials. Using a benzoyl chloride as the acylating agent provides a highly reactive electrophile, facilitating the initial acylation step. The subsequent thermal cyclization is a robust and widely documented method for forming the 1,2,4-oxadiazole ring.[1]
Experimental Procedure:
-
Preparation: To a stirred solution of 4-methoxybenzamidoxime (1.0 eq) in a suitable solvent like pyridine or DMF at 0 °C, add 4-methoxybenzoyl chloride (1.05 eq) dropwise.
-
Acylation: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the formation of the O-acylamidoxime intermediate by Thin Layer Chromatography (TLC).
-
Cyclization: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours until TLC analysis indicates the complete consumption of the intermediate and formation of the product.
-
Workup: Cool the mixture to room temperature, pour it into ice-cold water, and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization from ethanol to yield 3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole as a crystalline solid.
Synthetic Workflow Diagram
Caption: Synthetic route for 3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.[7]
-
Fourier-Transform Infrared (FT-IR): The IR spectrum is expected to show characteristic absorption bands for C=N stretching within the oxadiazole ring (~1610-1630 cm⁻¹), C-O-C stretching of the ether groups (~1250 cm⁻¹ and 1030 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹). The absence of broad O-H and N-H bands from the amidoxime starting material confirms the completion of the cyclization.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum will be relatively simple due to the molecule's C₂ symmetry. It should exhibit a singlet for the methoxy protons (-OCH₃) at approximately 3.8-3.9 ppm. The aromatic protons will appear as two sets of doublets (an AA'BB' system) in the range of 7.0-8.2 ppm, characteristic of para-substituted benzene rings.
-
¹³C NMR: The carbon spectrum will show distinct signals for the methoxy carbon (~55 ppm), the aromatic carbons (114-164 ppm), and the two unique carbons of the 1,2,4-oxadiazole ring at the C3 and C5 positions, typically in the highly deshielded region of 165-178 ppm.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₆H₁₄N₂O₃) by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement, bond lengths, bond angles, and solid-state conformation of a crystalline compound.
Experimental Protocol: Crystallization and Data Collection
Rationale: The goal is to grow a single, defect-free crystal suitable for diffraction. Slow evaporation is a common and effective technique for obtaining high-quality crystals from a purified compound. The choice of a low-temperature data collection (100 K) is crucial for minimizing thermal motion of the atoms, which results in a more precise and well-resolved electron density map and, consequently, a more accurate structural model.[2]
Procedure:
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). The solution is loosely covered and left undisturbed at room temperature for slow evaporation. Colorless, block-like crystals are typically formed over several days.
-
Crystal Mounting: Select a suitable crystal (approx. 0.2 x 0.2 x 0.1 mm) under a microscope and mount it on a cryoloop.
-
Data Collection: Place the crystal in the cold nitrogen stream (100 K) of a diffractometer equipped with a CCD area detector (e.g., a Bruker SMART APEXII). Use monochromatic Mo Kα radiation (λ = 0.71073 Å).
-
Data Processing: Collect a series of diffraction frames, which are then integrated and corrected for absorption effects (e.g., using SADABS). The resulting data is used for structure solution and refinement.[2]
Crystallographic Data and Structure Refinement
The following table presents representative crystallographic data for a compound of this class, based on published data for structurally similar molecules like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole.[2]
| Parameter | Value |
| Empirical formula | C₁₆H₁₄N₂O₃ |
| Formula weight (Mr) | 282.29 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10.8 |
| b (Å) | ~11.9 |
| c (Å) | ~11.7 |
| β (°) | ~115 |
| Volume (ų) | ~1345 |
| Z (molecules/unit cell) | 4 |
| Calculated density (Dx) (Mg m⁻³) | ~1.39 |
| Radiation type | Mo Kα |
| Temperature (K) | 100 |
| Reflections collected | ~17100 |
| Independent reflections | ~4750 |
| R_int | 0.027 |
| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.135 |
| Goodness-of-fit (S) | 1.04 |
Molecular Structure Diagram
Caption: Atom numbering scheme for 3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole.
Conformational Analysis
The conformation of the molecule is primarily defined by the torsion or dihedral angles between the plane of the central 1,2,4-oxadiazole ring and the planes of the two peripheral 4-methoxyphenyl rings. These angles dictate the overall shape of the molecule and are a result of the balance between conjugative effects (favoring planarity) and steric hindrance between the rings (favoring a twisted conformation).
Torsional Angles from X-ray Data
Based on related structures, the 1,2,4-oxadiazole ring itself is expected to be essentially planar.[2][8] The key conformational descriptors are the two dihedral angles:
-
Angle 1: The angle between the oxadiazole ring and the methoxyphenyl ring at the C3 position.
-
Angle 2: The angle between the oxadiazole ring and the methoxyphenyl ring at the C5 position.
In similar diaryl-substituted five-membered heterocycles, these angles are typically small, ranging from 5° to 15°.[2][8] For instance, in 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, the dihedral angles are 8.06(6)° and 11.21(6)°.[2] This near-coplanarity suggests that π-conjugation extends across the molecule, which has implications for its electronic properties. The slight twist is just enough to alleviate steric repulsion between the ortho-hydrogens of the phenyl rings and the atoms of the central ring.
Computational Analysis Workflow
To complement the solid-state data from crystallography, computational methods like Density Functional Theory (DFT) can be used to probe the molecule's conformational preferences in the gas phase, providing insight into its intrinsic properties without the influence of crystal packing forces.
Rationale: A potential energy surface (PES) scan is performed to identify the lowest energy conformation. By systematically rotating one of the phenyl rings relative to the oxadiazole core and calculating the energy at each step, we can locate the rotational energy minimum. This is followed by a full geometry optimization and frequency calculation to confirm the minimum energy state.
Procedure:
-
Model Building: Construct the initial geometry of the molecule.
-
PES Scan: Perform a relaxed scan of the potential energy surface by varying the dihedral angle between one phenyl ring and the oxadiazole ring from 0° to 90° in steps of 5°.
-
Geometry Optimization: Use the lowest energy structure from the PES scan as the starting point for a full geometry optimization using a functional like B3LYP with a basis set such as 6-311G+(d,p).[9]
-
Frequency Analysis: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.
Caption: Workflow for computational conformational analysis.
Crystal Packing and Intermolecular Interactions
While the intramolecular geometry defines the shape of a single molecule, the arrangement of these molecules in the crystal lattice is governed by intermolecular forces. These forces dictate the material's bulk properties, such as melting point and solubility.
In the crystal structure of related diaryl oxadiazoles and triazoles, packing is often stabilized by a network of weak non-covalent interactions.[2][8] For 3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole, the following interactions are anticipated:
-
C–H···O Interactions: The hydrogen atoms on the aromatic rings can act as weak hydrogen bond donors to the oxygen atoms of the methoxy groups or the oxadiazole ring of neighboring molecules.
-
C–H···π Interactions: Aromatic hydrogens can also interact favorably with the electron-rich face of a phenyl ring on an adjacent molecule.
-
π–π Stacking: The planar aromatic rings may engage in offset π–π stacking interactions, where the rings of neighboring molecules are arranged in a parallel but displaced fashion, contributing to crystal stability.[8]
These weak but numerous interactions create a stable, three-dimensional supramolecular architecture.
Caption: Conceptual diagram of intermolecular interactions.
Conclusion
This technical guide has detailed the synthesis, characterization, and structural analysis of 3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole. The molecule can be synthesized efficiently via the acylation and cyclodehydration of 4-methoxybenzamidoxime. Single-crystal X-ray analysis provides the most definitive insight into its molecular architecture, revealing a near-planar conformation where the two methoxyphenyl rings are only slightly twisted out of the plane of the central oxadiazole core. This conformation represents a delicate balance between electronic conjugation and steric relief. The solid-state structure is further stabilized by a network of weak intermolecular interactions. The experimental data, supported by computational analysis, provides a complete and actionable structural picture of this important heterocyclic system, which can be leveraged by medicinal chemists and materials scientists for the rational design of new functional molecules.
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